1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a dihydropyridine core with fluorinated phenyl groups
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced via nucleophilic aromatic substitution reactions or through the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: The final step often involves coupling the dihydropyridine core with the fluorinated phenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorinated phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives and fluorinated aromatic compounds. Similar compounds include:
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Fluorinated Benzene Derivatives: Compounds like 3-(trifluoromethyl)phenylacetic acid methyl ester, which share the fluorinated phenyl group.
The uniqueness of this compound lies in its combination of a dihydropyridine core with fluorinated phenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H14F4N2O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-6-1-4-13(10-15)12-26-9-3-8-17(19(26)28)18(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
InChI Key |
PLPUPBCRAGGTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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